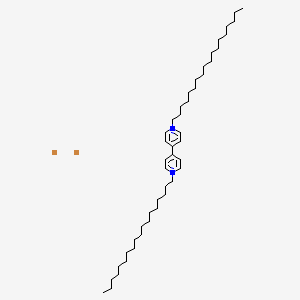
2-Iodothiazole
Descripción general
Descripción
2-Iodothiazole is a chemical compound with the CAS Number: 3034-54-6 and a molecular weight of 211.03 . It is available in both solid and liquid physical forms.
Synthesis Analysis
The synthesis of isothiazole compounds, which include 2-Iodothiazole, has been developed using ammonium thiocyanate. This method is simple, rapid, and eco-friendly. An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .Molecular Structure Analysis
The molecular formula of 2-Iodothiazole is C3H2INS . The structure of 2-Iodothiazole is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Chemical Reactions Analysis
The thiazol-2-yl radical, which can be generated by photolysis of 2-Iodothiazole, has been used in substitution reactions . Additionally, the metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted in recent developments .Physical And Chemical Properties Analysis
2-Iodothiazole has a molecular weight of 211.03 . It is stored at ambient temperature or in a dark place under an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Isothiazole Compounds
2-Iodothiazole can be used in the synthesis of isothiazoles, which are valuable in various chemical reactions. A neat synthesis method using ammonium thiocyanate has been developed, providing an eco-friendly and rapid approach to creating these compounds .
Antioxidant Properties
Derivatives of 2-Iodothiazole have been synthesized and tested for their antioxidant properties. This application is significant in the development of treatments for oxidative stress-related diseases .
Antitumor Activity
Some thiazole derivatives exhibit potent antitumor and cytotoxic activities. Research has shown that certain compounds with a thiazole moiety can be effective against human tumor cell lines, indicating potential use in cancer therapy .
Antibacterial and Antifungal Applications
Thiazole derivatives, including those related to 2-Iodothiazole, have been found to possess antibacterial and antifungal properties. This makes them candidates for drug discovery in combating various infections .
Antiprotozoal Activity
The structure of 2-Iodothiazole lends itself to the creation of compounds with antiprotozoal activity, which is crucial for treating diseases caused by protozoan parasites .
Drug Discovery
The diverse biological activities associated with thiazole derivatives make 2-Iodothiazole a valuable starting point in drug discovery and development processes .
Each of these applications provides a unique avenue for scientific research and potential therapeutic uses for 2-Iodothiazole.
Neat synthesis of isothiazole compounds Synthesis and Biological Evaluation of Thiazole Derivatives A Review on Synthesis and Biological Activity of Thiazole and its Derivatives Thiazoles: having diverse biological activities
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQSRTGFMKWNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446447 | |
| Record name | 2-Iodothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodothiazole | |
CAS RN |
3034-54-6 | |
| Record name | 2-Iodothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Iodothiazole utilized in the synthesis of complex molecules like thiazolyl peptide antibiotics?
A: 2-Iodothiazole plays a crucial role in synthesizing thiazolyl peptides, such as the antibiotic GE2270 A []. Its iodine atom acts as a leaving group in cross-coupling reactions like the Negishi coupling. This allows for the sequential attachment of molecular fragments to the thiazole ring, ultimately building up the complex structure of the antibiotic [].
Q2: What are the common byproducts encountered when using 2-Iodothiazole in photochemical reactions, and how do they form?
A: A significant byproduct observed during the photolysis of 2-Iodothiazole, especially in the presence of aromatic compounds, is 3-arylisothiazoles [, ]. These form through a rearrangement of the initially formed 2-arylthiazoles. This rearrangement likely proceeds through a radical mechanism triggered by the photolytic generation of thiazol-2-yl radicals [, ].
Q3: How does the reactivity of 2-Iodothiazole in photochemical reactions compare to its chloro-analog?
A: Research indicates a significant difference in reactivity between 2-Iodothiazole and 2-Chlorothiazole in photochemical reactions. For instance, while 2-Iodothiazole readily reacts with benzene under photochemical conditions to yield ethyl 3-phenylisothiazole-4-carboxylate, 2-Chlorothiazole remains unreactive under identical conditions []. This difference in reactivity likely stems from the weaker carbon-iodine bond in 2-Iodothiazole, making it more susceptible to homolytic cleavage and subsequent radical reactions under photochemical conditions [].
Q4: What insights into the reactivity of the thiazol-2-yl radical can be derived from its reactions with aromatic compounds?
A: Studies involving the reactions of thiazol-2-yl radicals, generated from 2-Iodothiazole, with various aromatic substrates provide valuable information about the radical's nature []. By analyzing the isomeric ratios and relative rates of substitution, researchers have determined that the thiazol-2-yl radical exhibits electrophilic characteristics []. This knowledge is crucial for predicting its reactivity and regioselectivity in complex reaction settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)









![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)